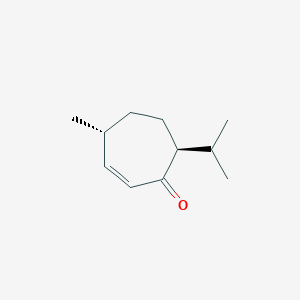
Methyl 1,3-dinitrocyclobutane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1,3-dinitrocyclobutane-1-carboxylate is an organic compound characterized by a cyclobutane ring substituted with nitro groups and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,3-dinitrocyclobutane-1-carboxylate typically involves the nitration of cyclobutane derivatives. One common method includes the reaction of cyclobutane-1,3-dicarboxylic acid with nitric acid in the presence of sulfuric acid, followed by esterification with methanol to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the nitration and esterification steps to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 1,3-dinitrocyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
科学研究应用
Methyl 1,3-dinitrocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
作用机制
The mechanism of action of methyl 1,3-dinitrocyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the cyclobutane ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Methyl 1,3-dinitrocyclohexane-1-carboxylate: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.
Methyl 1,3-dinitrobenzene-1-carboxylate: Similar structure but with a benzene ring instead of a cyclobutane ring.
Uniqueness
Methyl 1,3-dinitrocyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclohexane and benzene analogs. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
属性
分子式 |
C6H8N2O6 |
|---|---|
分子量 |
204.14 g/mol |
IUPAC 名称 |
methyl 1,3-dinitrocyclobutane-1-carboxylate |
InChI |
InChI=1S/C6H8N2O6/c1-14-5(9)6(8(12)13)2-4(3-6)7(10)11/h4H,2-3H2,1H3 |
InChI 键 |
SHJMEQUARYOZBR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CC(C1)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI)](/img/structure/B13810232.png)
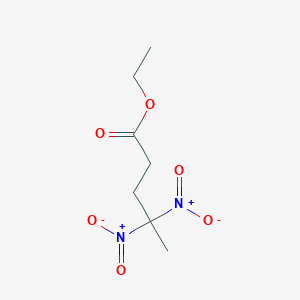
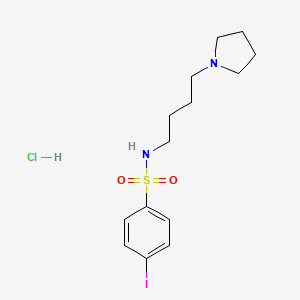
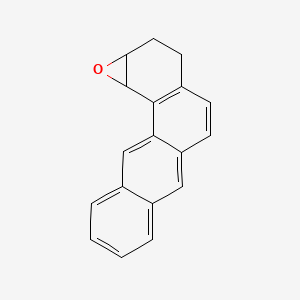
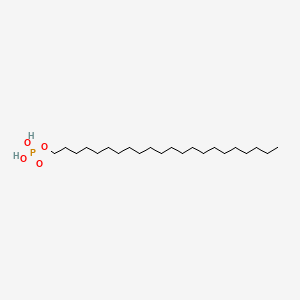
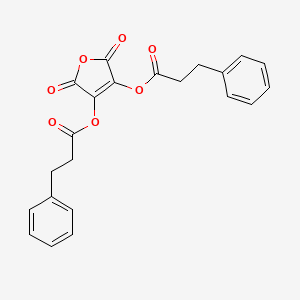
![2-Oxazolidinone,4-methyl-4-[2-(3-methyl-2-thienyl)ethenyl]-,(4R)-(9CI)](/img/structure/B13810268.png)
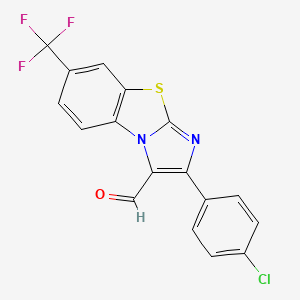
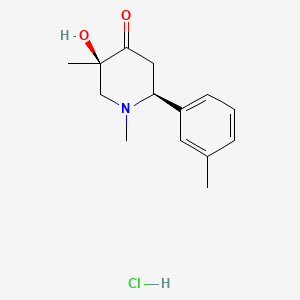

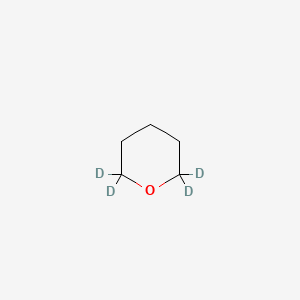
![5-[2-(Dimethylamino)ethyl]-2-methoxyphenol](/img/structure/B13810295.png)
